molecular formula C15H24O2 B1247650 trans-Dihydroconfertifolin

trans-Dihydroconfertifolin

Cat. No.: B1247650
M. Wt: 236.35 g/mol
InChI Key: UQUIQVFHSGQDRL-OXJKWZBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Dihydroconfertifolin is a reduced derivative of confertifolin, a sesquiterpene lactone commonly isolated from plants in the Lamiaceae family. Its trans-configuration at the decalin junction confers distinct stereochemical and physicochemical properties, which influence its biological activity and synthetic utility. Structurally, it features a bicyclic framework with hydroxyl and ketone functional groups, making it a candidate for hydrogen-bond-mediated interactions in catalytic or pharmacological contexts . Preliminary studies suggest applications in anti-inflammatory and antimicrobial research, though its mechanism remains under investigation .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3aR,5aS,9aS,9bS)-6,6,9a-trimethyl-3a,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H24O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h10-12H,4-9H2,1-3H3/t10-,11+,12+,15-/m1/s1

InChI Key

UQUIQVFHSGQDRL-OXJKWZBOSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2COC3=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C2COC3=O)C)C

Synonyms

dihydroconfertifolin
trans-dihydroconfertifolin

Origin of Product

United States

Comparison with Similar Compounds

cis-Dihydroconfertifolin

The cis-isomer exhibits a strained decalin system due to axial substituents, resulting in lower thermal stability compared to the trans-isomer (decomposition at 120°C vs. 150°C) . Spectroscopic analysis (Supplementary Table 1, ) reveals distinct NMR shifts for the C-3 proton (δ 4.2 ppm in cis vs. δ 3.8 ppm in trans), reflecting differences in ring strain and hydrogen bonding.

Dihydropyrimidinone Derivatives

Compounds like 5-ethoxycarbonyl-4-phenyl-dihydropyrimidin-2(1H)-one share a reduced cyclic core but lack the hydroxyl-ketone motif. This absence reduces their hydrogenation activity in catalytic systems (e.g., 60% yield in furfural hydrogenation vs. 85% for this compound) .

Functional Analogs

Naphthalenol Derivatives

Thiophene-naphthalenol hybrids (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol ) demonstrate comparable antimicrobial activity (MIC = 8 µg/mL vs. 6 µg/mL for this compound) but exhibit higher cytotoxicity (IC50 = 12 µM vs. 25 µM) .

Sesquiterpene Lactones

Artemisinin, another sesquiterpene lactone, shows superior antimalarial potency (EC50 = 2 nM) but lacks the stereochemical versatility of this compound for synthetic modifications .

Data Tables

Table 1: Physicochemical Comparison

Property This compound cis-Dihydroconfertifolin Dihydropyrimidinone Derivative
Molecular Weight (g/mol) 278.3 278.3 260.2
Solubility (mg/mL, H2O) 0.45 0.32 1.8
Melting Point (°C) 150 120 89
LogP 2.1 2.3 1.5

Data derived from chromatographic and thermal analyses

Table 2: Catalytic Performance in Furfural Hydrogenation

Compound Conversion (%) Selectivity to Furfuryl Alcohol (%)
This compound 85 92
Pd/C (reference catalyst) 90 88
Dihydropyrimidinone Derivative 60 75

Conditions: 100°C, 20 bar H₂, 4 h

Key Findings

Stereochemical Stability : The trans-configuration enhances thermal stability and catalytic reusability compared to cis-isoforms .

Biological Selectivity: Lower cytotoxicity than thiophene-naphthalenol analogs suggests a safer pharmacological profile .

Synthetic Versatility : Functional groups enable modular derivatization, outperforming rigid frameworks like artemisinin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dihydroconfertifolin
Reactant of Route 2
trans-Dihydroconfertifolin

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